
2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'HMC' and has been synthesized using different methods by researchers worldwide.
作用機序
The mechanism of action of 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile is not fully understood. However, studies have suggested that HMC may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. For example, HMC has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the inflammatory response and cancer progression.
生化学的および生理学的効果
Studies have reported that 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile has various biochemical and physiological effects. In vitro studies have shown that HMC can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory cytokines. In vivo studies have shown that HMC can reduce inflammation and tumor growth in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile in lab experiments is its high yield and purity when synthesized using the methods mentioned above. This makes it easier for researchers to obtain the compound in large quantities for their experiments. However, one limitation of using HMC is its relatively high cost compared to other compounds that have similar properties.
将来の方向性
There are several future directions for the study of 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile. One direction is to further investigate its potential use as an anti-inflammatory and anti-cancer agent. This could involve studying its effects on different types of cancer cells and animal models. Another direction is to explore its potential use as a precursor for the synthesis of MOFs with specific properties for various applications. Finally, more studies are needed to fully understand the mechanism of action of HMC and to identify any potential side effects or toxicity.
合成法
The synthesis of 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile has been carried out using various methods. One of the most commonly used methods is the reaction between 2,6-dimethyl-4-hydroxypyridine-3-carbonitrile and 4-methoxyphenylboronic acid, catalyzed by a palladium catalyst. This method yields HMC with a high yield and purity. Another method involves the reaction between 2,6-dimethyl-4-hydroxypyridine-3-carbonitrile and 4-methoxybenzaldehyde, catalyzed by a Lewis acid. This method has also been reported to yield HMC with a high yield and purity.
科学的研究の応用
2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile has been studied for its potential applications in various fields of science. In medicinal chemistry, HMC has been reported to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an anti-tuberculosis agent. In the field of materials science, HMC has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, catalysis, and drug delivery.
特性
IUPAC Name |
6-(4-methoxyphenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-7-13(16-14(17)12(9)8-15)10-3-5-11(18-2)6-4-10/h3-7H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUPLFIPQUHCPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile | |
CAS RN |
109273-57-6 |
Source


|
| Record name | 6-(4-METHOXYPHENYL)-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)

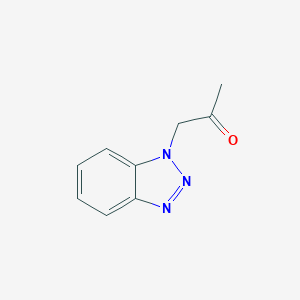
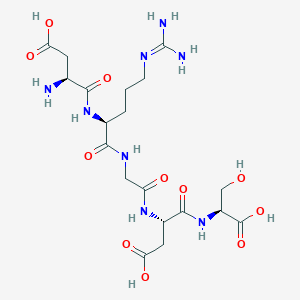

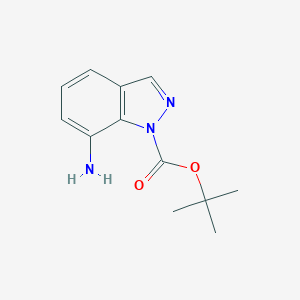

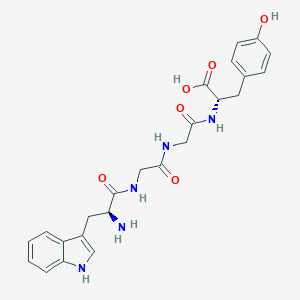
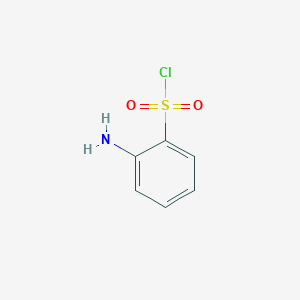

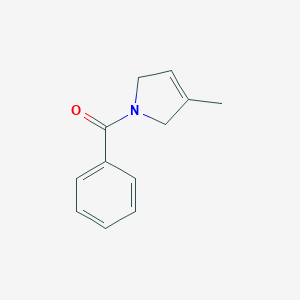

![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)
